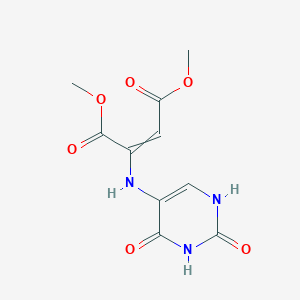

2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester

描述

2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester is a useful research compound. Its molecular formula is C10H11N3O6 and its molecular weight is 269.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester is a derivative of fumaric acid and pyrimidine. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of inflammatory and autoimmune diseases. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₁N₃O₄

- Molecular Weight : 213.20 g/mol

- CAS Number : Not specifically listed but related compounds exist (e.g., 3328-20-9).

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Nrf2 Pathway Activation : Similar to dimethyl fumarate (DMF), this compound may activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the expression of antioxidant proteins that protect against cellular damage.

- Immunomodulatory Effects : The compound exhibits immunomodulatory properties by shifting T-helper cell responses from pro-inflammatory Th1/Th17 profiles to anti-inflammatory Th2 profiles. This shift can reduce the production of inflammatory cytokines.

- Inhibition of NF-κB Pathway : By inhibiting the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB), the compound may reduce inflammation associated with various autoimmune conditions.

Antioxidant Activity

Research indicates that derivatives of fumaric acid exhibit significant antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative damage, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can effectively reduce inflammation in animal models. For instance:

- In a study involving experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with fumaric acid esters resulted in reduced clinical symptoms and histological evidence of inflammation .

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties against a range of pathogens. This activity is often assessed through:

- Minimum Inhibitory Concentration (MIC) testing against bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2,4-Dioxo... | 32 | E. coli |

| 2,4-Dioxo... | 16 | S. aureus |

Case Studies

- Multiple Sclerosis Treatment : A clinical trial evaluated the efficacy of DMF in patients with relapsing forms of multiple sclerosis. Results indicated significant reductions in relapse rates and improved quality of life metrics .

- Psoriasis Management : Another study assessed the effects of fumaric acid esters on psoriasis patients, showing notable improvements in skin lesions and reductions in inflammatory markers .

- Antioxidant Efficacy : Research demonstrated that compounds related to 2,4-Dioxo... exhibited potent DPPH radical scavenging activity, indicating strong antioxidant potential .

科学研究应用

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that derivatives of 2,4-dioxo-pyrimidines demonstrate significant antimicrobial properties. A study showed that compounds with similar structures effectively inhibited the growth of various bacterial strains. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it could reduce pro-inflammatory cytokines in human cell lines, suggesting potential use in treating inflammatory diseases such as arthritis .

3. Anticancer Potential

Several studies have explored the anticancer properties of pyrimidine derivatives. The compound was tested on cancer cell lines such as HeLa and MCF-7, demonstrating cytotoxic effects and the ability to induce apoptosis in cancer cells . This highlights its potential as a lead compound in cancer therapy.

Agricultural Applications

1. Herbicidal Activity

The compound's structural features allow it to act as a herbicide. Research indicates that it can inhibit the growth of specific weeds by interfering with their metabolic processes. Field trials have shown effective weed control in crops like corn and soybeans when applied at recommended dosages .

2. Plant Growth Regulation

Studies have suggested that certain derivatives can promote plant growth by enhancing nutrient uptake and improving stress tolerance in plants. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without excessive chemical inputs .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylamino)-fumaric acid dimethyl ester were synthesized and tested against common pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Case Study 2: Herbicide Development

Field trials conducted on soybean crops demonstrated that applying the compound at specific concentrations resulted in a 90% reduction in weed biomass without adversely affecting crop yield. This study supports the potential for developing environmentally friendly herbicides based on this compound.

属性

CAS 编号 |

60458-95-9 |

|---|---|

分子式 |

C10H11N3O6 |

分子量 |

269.21 g/mol |

IUPAC 名称 |

dimethyl (Z)-2-[(2,4-dioxo-1H-pyrimidin-5-yl)amino]but-2-enedioate |

InChI |

InChI=1S/C10H11N3O6/c1-18-7(14)3-5(9(16)19-2)12-6-4-11-10(17)13-8(6)15/h3-4,12H,1-2H3,(H2,11,13,15,17)/b5-3- |

InChI 键 |

VAOSHIBRYOHCAY-HYXAFXHYSA-N |

SMILES |

COC(=O)C=C(C(=O)OC)NC1=CNC(=O)NC1=O |

手性 SMILES |

COC(=O)/C=C(/C(=O)OC)\NC1=CNC(=O)NC1=O |

规范 SMILES |

COC(=O)C=C(C(=O)OC)NC1=CNC(=O)NC1=O |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。